1-Phenyl-1,3-butadiene

Descripción general

Descripción

1-Phenyl-1,3-butadiene (1-PB) is a compound that has been the subject of various studies due to its relevance in fields such as polymer chemistry and materials science. It is known for its ability to undergo polymerization and form structures with interesting properties.

Synthesis Analysis

The synthesis of 1-PB and its derivatives can occur through multiple pathways. One such pathway involves the reaction of phenyl radicals with 1,3-butadiene under high-temperature conditions, which can lead to the formation of several isomers including trans-1,3-butadienylbenzene, a possible isomer of 1-PB . Another study describes the cationic polymerization of trans-1-PB using Friedel–Crafts catalysts, which results in soluble white powders with a structure determined spectroscopically .

Molecular Structure Analysis

The molecular structure of 1-PB derivatives has been characterized using various spectroscopic techniques. For instance, the structure of oligomeric 1-phenyl-1,3-butadienyllithium, which is related to 1-PB, was investigated using NMR, revealing insights into the anionic polymerization mechanism . Additionally, the structure of 1,4-diphospha-1,3-butadiene, a compound related to 1-PB, was elucidated through X-ray crystallography, showing that the bulky phenyl groups serve as a protective group .

Chemical Reactions Analysis

1-PB and its derivatives participate in a variety of chemical reactions. The reaction of phenyl radicals with 1,3-butadiene can lead to the formation of 1,4-dihydronaphthalene, a product that is significant in the formation of polycyclic aromatic hydrocarbons (PAHs) . The cationic polymerization of 1-PB can result in polymers with a significant amount of cyclized intramolecular double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-PB derivatives are influenced by their molecular structure. For example, the photophysical properties of butadiyne bridged pyrene-phenyl molecular conjugates, which are related to 1-PB, show multiple emissive pathways including locally excited, intramolecular charge transfer, and excimer states . The introduction of cyano groups to the 1-PB framework significantly affects the optical properties, as demonstrated by UV/Vis and electrochemical measurements .

Aplicaciones Científicas De Investigación

Application 1: Stereoselective Construction of 1,3-Dienes

- Summary of the Application : The 1,3-butadiene motif, which includes 1-Phenyl-1,3-butadiene, is widely found in many natural products and drug candidates with relevant biological activities . Dienes are important targets for synthetic chemists due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .

- Methods of Application or Experimental Procedures : The stereoselective preparation of dienes has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated . The diverse methodologies that have emerged in the last decade focus on synthetic processes that meet the requirements of efficiency and sustainability of modern organic chemistry .

- Results or Outcomes : The 1,3-diene structural moiety represents the key framework of many natural and non-natural products displaying a broad spectrum of biological activities .

Application 2: Copolymerization with 1,3-Butadiene

- Summary of the Application : 1-Phenyl-1,3-butadiene (PBD) can be copolymerized with 1,3-butadiene to create pendant phenyl functionalized polydienes . These copolymers have potential applications in areas such as tire treads and shoe soles .

- Methods of Application or Experimental Procedures : Comonomers PBD can be copolymerized with 1,3-butadiene in a large range of comonomer feed ratios (0–44.6% for PBD), affording the targeted copolymers with well-controlled comonomer incorporations, molecular weights, polydispersities and microstructure .

- Results or Outcomes : The glass transition temperature (Tg) of the resultant copolymer was found to be highly dependent on the incorporation content of the comonomers; with an increasing comonomer content, a gradually increasing Tg was demonstrated .

Application 3: Palladium-Catalyzed Telomerizations

- Summary of the Application : Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes, including 1-Phenyl-1,3-butadiene, with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

- Methods of Application or Experimental Procedures : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

- Results or Outcomes : The use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry .

Application 4: Synthesis of Pendant Phenyl Functionalized Polydienes

- Summary of the Application : 1-Phenyl-1,3-butadiene can be copolymerized with 1,3-butadiene to create pendant phenyl functionalized polydienes . These copolymers have potential applications in areas such as tire treads and shoe soles .

- Methods of Application or Experimental Procedures : The copolymerization is carried out in a large range of comonomer feed ratios, affording the targeted copolymers with well-controlled comonomer incorporations, molecular weights, polydispersities and microstructure .

- Results or Outcomes : The glass transition temperature (Tg) of the resultant copolymer was found to be highly dependent on the incorporation content of the comonomers; with an increasing comonomer content, a gradually increasing Tg was demonstrated .

Application 5: Industrially Applied Transformations

- Summary of the Application : In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .

- Methods of Application or Experimental Procedures : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

- Results or Outcomes : As an example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

Application 6: Synthesis of Pendant Phenyl Functionalized Polydienes

- Summary of the Application : SBR displays superior abrasion resistance and wet-skid resistance, which is structurally caused by the presence of rigid polystyrene segments, whereas BR has much better elastic properties and lower rolling resistance due to the long flexible cis-1,4-sequences, but its abrasion resistance is inferior . Therefore, in practical applications, such as tire treads, shoe soles, etc., a proper combination of these two rubbers is generally applied .

- Methods of Application or Experimental Procedures : The copolymerization is carried out in a large range of comonomer feed ratios, affording the targeted copolymers with well-controlled comonomer incorporations, molecular weights, polydispersities and microstructure .

- Results or Outcomes : The glass transition temperature (Tg) of the resultant copolymer was found to be highly dependent on the incorporation content of the comonomers; with an increasing comonomer content, a gradually increasing Tg was demonstrated .

Safety And Hazards

Propiedades

IUPAC Name |

[(1E)-buta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKRXPZXQLARHH-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346685 | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,3-butadiene | |

CAS RN |

1515-78-2, 16939-57-4 | |

| Record name | Benzene, 1,3-butadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-Phenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

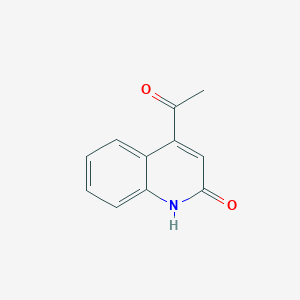

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)